5-Bromoquinoline-3-carboxylic acid
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Overview
Description
5-Bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives followed by carboxylation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoquinoline is then subjected to carboxylation using carbon dioxide under basic conditions, often employing organolithium or Grignard reagents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Substitution Reactions: Aminoquinoline or thioquinoline derivatives.
Oxidation and Reduction: Quinoline N-oxides or dihydroquinolines.
Coupling Reactions: Biaryl or heteroaryl derivatives.
Scientific Research Applications
5-Bromoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloroquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to variations in chemical behavior and potency.
5-Fluoroquinoline-3-carboxylic acid: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness: 5-Bromoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This structural feature also influences its pharmacological profile, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-bromoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLFBEXBABQCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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